6-(Benzyloxy)-3-nitropyridin-2-amine
Description
6-(Benzyloxy)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a benzyloxy group at the 6-position and an amine at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-deficient pyridine core, which facilitates nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-nitro-6-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C12H11N3O3/c13-12-10(15(16)17)6-7-11(14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14) |
InChI Key |
MORNFBAYYUEWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzyloxy group (-OBn) in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like 6-nitropyridin-2-amine. Bromine in 6-bromo-3-nitropyridin-2-amine increases molecular weight and enables halogen-based coupling reactions .
- Positional Isomerism : The nitro group’s position (3 vs. 6) significantly alters electronic properties and reactivity.
Physical and Chemical Properties
Solubility and Stability
- 6-(Benzyloxy)-3-nitropyridin-2-amine : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and amine groups; stability data unavailable.
- 6-Bromo-3-nitropyridin-2-amine : Soluble in DMSO (sample solution provided at 10 mM) and stable at room temperature .
- 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine: No solubility data, but pyrimidine derivatives often exhibit lower solubility than pyridines .
Reactivity
- Nitro Group: The electron-withdrawing -NO₂ group in the target compound directs electrophilic substitution to meta positions and activates the pyridine ring for nucleophilic attack.
- Benzyloxy vs.
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